2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is known for its significant role in the synthesis of various heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole, which exhibit diverse biological activities .
Preparation Methods
The synthesis of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves several steps. One common method includes the reaction of cyanoacetic acid hydrazide with 1,3-cyclohexanedione in glacial acetic acid solution at room temperature. The active methylene moiety and the β-functional nitrile moiety of the molecule facilitate addition reactions followed by cyclization or cycloaddition with electrophilic and nucleophilic reagents .
Chemical Reactions Analysis
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The active methylene group and the nitrile function allow for substitution reactions with various nucleophiles and electrophiles.
Common reagents used in these reactions include glacial acetic acid, cyanoacetic acid hydrazide, and 1,3-cyclohexanedione. The major products formed from these reactions are heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole derivatives .
Scientific Research Applications
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is used in the development of pharmaceutical formulations with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of herbicides and plant growth promoters
Mechanism of Action
The mechanism of action of 2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazine component plays a crucial role in condensation reactions, forming benzo-fused N-heterocycles. These reactions are essential for the compound’s biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-cyano-N’-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide is unique due to its versatile reactivity and the wide range of heterocyclic compounds it can produce. Similar compounds include:
Cyanoacetic acid hydrazide: A precursor for various heterocyclic compounds.
N-cyanoacetamides: Used in the synthesis of biologically active heterocyclic moieties.
Hydrazine derivatives: Known for their utility in organic synthesis and drug development.
These similar compounds share some reactivity and applications but differ in their specific structures and the types of heterocyclic compounds they can form.
Properties
Molecular Formula |
C15H14N6O2 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide |
InChI |
InChI=1S/C15H14N6O2/c16-8-6-14(22)19-18-13-10-12(11-4-2-1-3-5-11)20-21(13)15(23)7-9-17/h1-5,13,18H,6-7,10H2,(H,19,22) |
InChI Key |
LCESFHDRHGSYML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC#N)NNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.